3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide
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Overview
Description
3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide is a complex organic compound that features a cyano group, a fluoro-nitrophenyl group, and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide derivative and introduce the cyano and fluoro-nitrophenyl groups through nucleophilic substitution reactions. The furan-2-ylmethyl group can be attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and fluoro-nitrophenyl groups can enhance binding affinity and specificity through various interactions, including hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-{[cyano(4-chloro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide
- 3-{[cyano(4-bromo-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide
Uniqueness
3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its pharmacokinetic properties .
Properties
IUPAC Name |
3-[(N-cyano-4-fluoro-3-nitroanilino)methyl]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O4/c21-18-7-6-16(10-19(18)25(27)28)24(13-22)12-14-3-1-4-15(9-14)20(26)23-11-17-5-2-8-29-17/h1-10H,11-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKOKLXMBLNOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)CN(C#N)C3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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